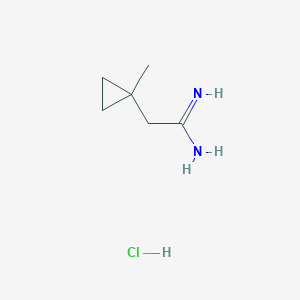![molecular formula C17H13F3N4O3 B2473684 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 2034504-23-7](/img/structure/B2473684.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound contains a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a benzamide moiety substituted with a trifluoromethyl group. It is often studied for its potential biological activities and its role as a chemical intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the pyrido[2,3-d]pyrimidine core: : This step involves the condensation of appropriate heterocyclic precursors under reflux conditions in the presence of acidic or basic catalysts.
N-alkylation: : Introduction of the 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl group via an alkylation reaction using alkyl halides.
Benzamide formation: : Coupling the intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using amide bond formation techniques, such as using coupling agents like EDCI or DCC.
Industrial Production Methods: In industrial settings, large-scale production of this compound might involve automated synthesis with continuous flow reactors to ensure high yields and purity. The use of protective groups during synthesis and subsequent deprotection steps are optimized for industrial-scale production to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : It can undergo oxidation reactions to form more oxidized derivatives.
Reduction: : Reduction can yield less oxidized forms, potentially altering its biological activity.
Substitution: : Various substituents can be introduced at specific positions on the molecule through nucleophilic or electrophilic substitution.
Oxidation: : Using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing reagents like halides (Br2, I2) or organometallic reagents (Grignard reagents).
Major Products: The major products depend on the type of reaction and the conditions applied. For instance, oxidation may yield more oxidized heterocyclic derivatives, while substitution reactions introduce new functional groups to enhance or modify the compound’s properties.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: : Used as an intermediate in synthesizing other complex organic molecules.
Enzyme Inhibition Studies: : Investigated for its potential to inhibit specific enzymes, revealing insights into enzyme function and regulation.
Drug Development: : Explored as a lead compound in the development of new pharmaceuticals due to its unique structure and potential biological activity.
Material Science:
Mécanisme D'action
Molecular Targets and Pathways: The exact mechanism of action for N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide varies depending on its application. In biological systems, it might interact with specific enzymes or receptors, potentially inhibiting or modulating their activity. These interactions can trigger downstream signaling pathways, leading to various cellular responses. Detailed studies involving molecular docking and biochemical assays are often employed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Uniqueness: This compound's uniqueness lies in its specific trifluoromethyl-benzamide and pyrido[2,3-d]pyrimidine core, which confer distinct chemical properties and potential biological activities not found in other compounds.
Similar Compounds:N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzamide: : Does not contain the pyrido[2,3-d]pyrimidine moiety.
Pyrido[2,3-d]pyrimidin-4-one derivatives: : Similar core structure but different substituents.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c18-17(19,20)11-5-3-10(4-6-11)14(25)22-8-9-24-15(26)12-2-1-7-21-13(12)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWCXAWRHSCEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2473607.png)





![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-{4-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)acetamide](/img/structure/B2473617.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2473618.png)
![methyl 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylate, E](/img/structure/B2473619.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2473620.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2473623.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2473624.png)
